Metronidazole monosuccinate
Overview
Description
Metronidazole Monosuccinate is a derivative of Metronidazole, a well-known antimicrobial agent. This derivative is synthesized by esterification, involving the treatment of Metronidazole with succinic anhydride, resulting in almost quantitative yields under mild conditions. This process enables its coupling onto various carriers like dextran, inulin, and poly-[N-(2-hydroxyethyl)aspartamide] for enhanced application potential in medicinal chemistry and drug delivery systems (Vermeersch et al., 2010).
Synthesis Analysis
The synthesis of Metronidazole Monosuccinate is achieved through the reaction of Metronidazole with succinic anhydride, a process that is facilitated under microwave heating for efficiency. This synthetic approach is verified through techniques like 1H nuclear magnetic resonance, electrospray ionization mass, and infrared spectrum analysis, confirming the successful synthesis of the monosuccinate derivative (Sun Yuan-ming, 2007).
Molecular Structure Analysis
The molecular structure of Metronidazole Monosuccinate is characterized by the presence of a succinate group esterified to the Metronidazole molecule. This modification significantly impacts its physical and chemical properties, influencing its interaction with biological systems and its overall stability and reactivity.
Chemical Reactions and Properties
Metronidazole Monosuccinate undergoes various chemical reactions, including hydrolysis, which leads to the sequential release of Metronidazole and its monosuccinate derivative. These reactions are influenced by factors like pH, indicating specific base catalysis in the hydrolysis process. The ester bond between Metronidazole and the spacer arm exhibits increased hydrolysis rates compared to Metronidazole Monosuccinate itself, suggesting the potential for controlled release applications (Larsen & Johansen, 1987).
Physical Properties Analysis
The physical properties of Metronidazole Monosuccinate, including its solubility, stability, and degradation kinetics, are crucial for its pharmaceutical applications. Studies have shown that its stability is maximized at pH ranges of 3–6, with degradation rates being independent of pH within this range. This stability profile is vital for its formulation and therapeutic efficacy (Johansen & Larsen, 1984).
Chemical Properties Analysis
The chemical properties of Metronidazole Monosuccinate, including its reactivity and interaction with other compounds, play a significant role in its function as a drug. For instance, its interaction with various polymers and its ability to form conjugates with dextran for drug delivery applications highlight its versatility and potential for targeted therapy (Vermeersch et al., 2010).
Scientific Research Applications
Macromolecular Prodrugs of Metronidazole
Metronidazole monosuccinate has been explored as a prodrug, specifically in its ester form. Researchers Vermeersch et al. (2010) converted metronidazole into its monosuccinate ester, which was then coupled onto various polymers like dextran and inulin. This form of metronidazole shows promise for targeted drug delivery and controlled release, enhancing its therapeutic efficacy in treating infections (Vermeersch et al., 2010).
Antimicrobial Agent Properties
Metronidazole monosuccinate's role as an antimicrobial agent has been widely recognized. It is particularly effective against anaerobic bacteria and certain parasites. Rosenblatt and Edson (1987) highlighted its use in treating infections like trichomoniasis, amebiasis, and giardiasis, due to its action against anaerobic organisms (Rosenblatt & Edson, 1987).
Synthesis and Identification for Diagnostic Applications
The synthesis of metronidazole monosuccinate as a hapten for diagnostic purposes was conducted by Sun Yuan-ming (2007). This involved reacting metronidazole with succinic anhydride under specific conditions, leading to its application in diagnostic immunoassays (Sun Yuan-ming, 2007).
Stability and Kinetics Studies
Research on the stability and kinetics of hydrolysis of metronidazole monosuccinate in various solutions, including plasma, has been conducted. Johansen and Larsen (1984) investigated its hydrolysis kinetics in aqueous solutions and plasma, providing valuable insights into its stability and degradation, which is crucial for its formulation and therapeutic use (Johansen & Larsen, 1984).
Future Directions
Considering the widespread use of metronidazole and other nitroimidazoles, this review was undertaken to emphasize the structure–cytotoxicity profile of the numerous metabolites of metronidazole in human and murine models and to examine conflicting reports regarding metabolite–DNA interactions . An alternative hypothesis, that DNA synthesis and repair of existing DNA is indirectly inhibited by metronidazole is proposed . Finally, novel nitroimidazoles and new antibiotic strategies are discussed .
properties
IUPAC Name |
4-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O6/c1-7-11-6-8(13(17)18)12(7)4-5-19-10(16)3-2-9(14)15/h6H,2-5H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APPATXNXXOVPAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCOC(=O)CCC(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00157220 | |
Record name | Metronidazole monosuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00157220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Metronidazole monosuccinate | |
CAS RN |
13182-87-1 | |
Record name | Butanedioic acid, 1-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl] ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13182-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metronidazole monosuccinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013182871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metronidazole monosuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00157220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl] hydrogen succinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.831 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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